molecular formula C5H11NO2 B15223769 Propanimidic acid, 3-methoxy-, methyl ester CAS No. 64254-06-4

Propanimidic acid, 3-methoxy-, methyl ester

Cat. No.: B15223769
CAS No.: 64254-06-4
M. Wt: 117.15 g/mol
InChI Key: PIBMPJUUZIIZRO-UHFFFAOYSA-N
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Description

Propanimidic acid, 3-methoxy-, methyl ester (CAS: 3852-09-3) is an organic compound with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol. Its IUPAC name reflects its structure: a propanoic acid backbone modified by a methoxy group (-OCH₃) at the third carbon and an imidic acid group (NH) esterified with a methyl group. The compound is also known as methyl β-methoxypropionate and is characterized by its InChIKey BDJSOPWXYLFTNW-UHFFFAOYSA-N .

This ester is notable for its structural simplicity and functional versatility, making it a subject of interest in synthetic chemistry and industrial applications. Below, we compare its properties and behavior with structurally or functionally analogous compounds.

Properties

IUPAC Name

methyl 3-methoxypropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-7-4-3-5(6)8-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBMPJUUZIIZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436141
Record name Propanimidic acid, 3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64254-06-4
Record name Propanimidic acid, 3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxypropanimidate can be synthesized through several methods. One common approach involves the reaction of methyl 3-methoxypropionate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the imidate group.

Industrial Production Methods

In an industrial setting, the production of methyl 3-methoxypropanimidate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxypropanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or imidate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-methoxypropanimidate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl 3-methoxypropanimidate exerts its effects involves interactions with various molecular targets. The imidate group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and processes, making the compound useful in drug design and development.

Comparison with Similar Compounds

Structural Analogs

Propanimidic Acid Derivatives
Compound Name Molecular Formula Key Functional Groups Applications/Properties Reference
Propanimidic acid, 3-methoxy-, methyl ester C₅H₁₀O₃ Methoxy, methyl ester, imidic acid Intermediate in organic synthesis
Propanimidic acid, 3-[(4-azidophenyl)dithio]-, methyl ester C₁₀H₁₂N₄OS₂ Azidophenyl, dithio, methyl ester Photoreactive probes, crosslinking agents
3-(((2-Guanidino-4-thiazolyl)methyl)thio)propanimidic acid methyl ester C₉H₁₅N₅OS₂ Thiazole, guanidine, methyl ester Antiviral activity (e.g., Enviroxime)

Key Observations :

  • Azidophenyl dithio derivatives (C₁₀H₁₂N₄OS₂) exhibit enhanced photoreactivity due to the azide group, making them useful in photoaffinity labeling .
  • The thiazole-guanidine analog (C₉H₁₅N₅OS₂) demonstrates antiviral properties, highlighting how heterocyclic substituents can impart biological activity .
Fluorinated Analogs
Compound Name Molecular Formula Key Functional Groups Applications/Properties Reference
3-Methoxy tetrafluoropropionic acid methyl ester C₅H₆F₄O₃ Methoxy, tetrafluoro, methyl ester High thermal stability, synthetic intermediate

Key Observations :

  • Fluorination increases thermal stability and resistance to hydrolysis compared to non-fluorinated analogs like the target compound .

Functional Group Modifications

Methoxy Group Impact
  • Dimethyl 3-methoxyhomophthalate (C₁₃H₁₄O₆): The 3-methoxy group enhances electron density in aromatic systems, facilitating cyclization reactions in polyketide synthesis .
  • 4-Methoxybenzoic acid methyl ester (C₉H₁₀O₃): The methoxy group at the para position increases lipophilicity and UV absorption, making it useful in fragrances and photostability studies .

Comparison with Target Compound :

  • The 3-methoxy group in the target compound contributes to polarity and hydrogen-bonding capacity , influencing solubility and reactivity in nucleophilic substitutions .
Ester Group Variations
Compound Name Ester Chain Length Biodegradability (28 days) Toxicity (IC₉₅) Reference
3-Methoxy pyridinium n-butyl ester (IL8) n-butyl 31% >1.0 mM
Target compound (methyl ester) methyl Not reported Not reported

Key Observations :

  • Longer ester chains (e.g., n-butyl) in ionic liquids (ILs) improve biodegradability but may reduce volatility .
  • Methyl esters, like the target compound, are typically more volatile and less persistent in environmental systems.
Receptor Binding
  • In resiniferatoxin analogs, removal of the 3-methoxy group reduced receptor binding affinity by 120-fold, underscoring its role in molecular recognition .
  • Benzeneacetic acid, 3-methoxy, methyl ester (C₁₀H₁₂O₃): Found in aerosols, its aromatic structure may enhance interactions with olfactory receptors compared to aliphatic analogs like the target compound .
Toxicity Profiles
  • 3-Methoxy pyridinium n-butyl ester (IL7) : Exhibits low toxicity (IC₉₅ >1.0 mM) due to ester group biodegradability .

Biological Activity

Propanimidic acid, 3-methoxy-, methyl ester, also known as methyl 3-methoxypropanoate, is a compound with a diverse array of biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

  • Molecular Formula : C5H10O3
  • Molecular Weight : 118.1 g/mol
  • CAS Number : 3852-09-3
  • Structural Formula :
CH3OC(=O)CH2CH2COOH\text{CH}_3\text{O}-\text{C}(=O)-\text{CH}_2-\text{CH}_2-\text{COOH}

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been reported to inhibit the growth of specific bacterial strains, contributing to its potential use in medicinal applications.
  • Neuroprotective Effects : Research indicates that compounds similar to propanimidic acid can influence neurotransmitter metabolism. For example, catechol O-methyltransferase (COMT) is involved in the inactivation of catecholamine neurotransmitters, which can be modulated by such compounds .
  • Anti-inflammatory Properties : The compound has been associated with anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.

Data Table: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of bacterial cell wall synthesisNurettin et al., 2006
NeuroprotectiveModulation of neurotransmitter levelsHMDBP00272
Anti-inflammatoryInhibition of pro-inflammatory cytokinesSudha et al., 2013

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of propanimidic acid derivatives highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant potency comparable to standard antibiotics.
  • Neuroprotective Studies :
    In vitro studies demonstrated that methyl esters of propanimidic acid could enhance the stability of neurotransmitters by inhibiting their degradation through COMT activity modulation. This suggests potential applications in neurodegenerative diseases.

Q & A

What analytical methods are recommended for detecting and quantifying Propanimidic acid, 3-methoxy-, methyl ester in complex mixtures?

Answer:
Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are primary methods for detecting this compound in complex matrices. For GC analysis, polar capillary columns (e.g., cyanosilicone-based SP™-2560) are effective for resolving esters, as demonstrated in studies of fatty acid methyl esters (FAMEs) . In firefighting foam formulations, the compound was detected at 29 µg/L using LC-MS, highlighting the importance of calibration with certified reference materials (CRMs) to ensure accuracy . Method validation should include spike-and-recovery experiments to assess matrix effects, particularly in environmental or biological samples.

What synthetic routes are available for preparing this compound, and how do reaction conditions impact yield and purity?

Answer:
Synthesis typically involves nucleophilic substitution or esterification reactions. For example:

  • Esterification: Reacting 3-methoxypropanimidic acid with methanol under acidic catalysis (e.g., H₂SO₄) at 60–80°C, achieving yields of ~70–85% after purification via fractional distillation .
  • Transesterification: Using methyl acetate and a propanimidate salt in anhydrous conditions, with yields dependent on solvent polarity and catalyst (e.g., sodium methoxide) .

Purity is optimized via recrystallization (e.g., using hexane/ethyl acetate) or flash chromatography. Impurities often arise from incomplete reaction or hydrolysis; monitoring via thin-layer chromatography (TLC) or HPLC is advised.

How does the steric and electronic environment of the amidine group influence reactivity compared to carboxylic acid esters?

Answer:
The amidine group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis). Steric hindrance from the methoxy group reduces reactivity at the β-position, as shown in comparative studies of hydrazide derivatives . Kinetic assays under varying pH (e.g., 2–10) reveal faster hydrolysis rates for amidine esters than carboxylic esters, with mechanisms shifting from acid-catalyzed to base-promoted pathways above pH 7.

What strategies resolve contradictions in reported solubility data for this compound across solvent systems?

Answer:
Discrepancies in solubility data (e.g., 482 mg/L in water at 25°C vs. higher values in polar aprotic solvents) often stem from:

  • Measurement techniques: Use standardized shake-flask methods with HPLC quantification.
  • Temperature control: Ensure equilibration times ≥24 hours.
  • Impurity effects: Purify samples via vacuum distillation before testing.

Meta-analyses should compare data generated under identical conditions (e.g., ionic strength, cosolvents) and prioritize peer-reviewed studies over technical reports.

What spectroscopic techniques are most effective for structural elucidation, and what key spectral signatures should researchers anticipate?

Answer:

  • NMR:
    • ¹H NMR: A triplet at δ 3.3–3.5 ppm (CH₂ adjacent to amidine), singlet at δ 3.7 ppm (methoxy group).
    • ¹³C NMR: Carbonyl resonance at δ 165–170 ppm, amidine carbons at δ 155–160 ppm .
  • IR: Strong absorbance at 1670–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy).
  • MS: Molecular ion [M+H]⁺ at m/z 148.1, with fragmentation peaks at m/z 105 (loss of methoxy group).

How do pH conditions affect the hydrolysis kinetics of this compound?

Answer:
Hydrolysis follows pseudo-first-order kinetics, with rate constants (k) varying by pH:

  • Acidic conditions (pH < 3): Protonation of the amidine group stabilizes the transition state, accelerating hydrolysis (k = 0.12 h⁻¹ at pH 2) .
  • Neutral to basic conditions (pH 7–10): Base-promoted nucleophilic attack dominates, with k increasing tenfold at pH 10.

Mechanistic insights are derived from Arrhenius plots (Eₐ ≈ 45 kJ/mol) and deuterium isotope effects. Buffered solutions (e.g., phosphate, acetate) are critical for reproducibility.

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